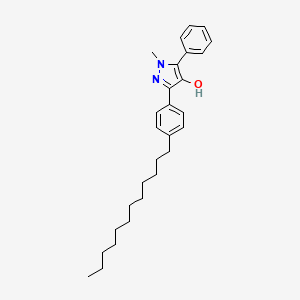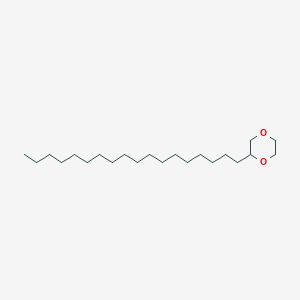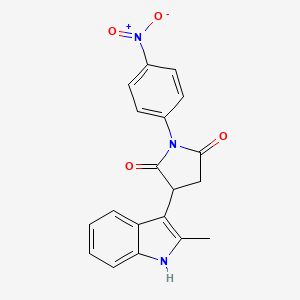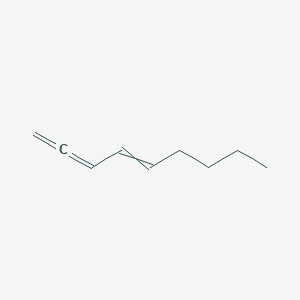
Benzenecarboximidamide, 4-(2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4-(2-oxopropyl)- is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzenecarboximidamide, characterized by the presence of a 2-oxopropyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(2-oxopropyl)- typically involves the reaction of benzenecarboximidamide with a suitable 2-oxopropylating agent. One common method involves the use of dimethyl (1-diazo-2-oxopropyl)phosphonate as the 2-oxopropylating agent. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and solvents like dichloromethane .
Industrial Production Methods
Industrial production of Benzenecarboximidamide, 4-(2-oxopropyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidamide, 4-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .
Applications De Recherche Scientifique
Benzenecarboximidamide, 4-(2-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of Benzenecarboximidamide, 4-(2-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit carbonic anhydrase, leading to changes in pH regulation and metabolic processes .
Comparaison Avec Des Composés Similaires
Benzenecarboximidamide, 4-(2-oxopropyl)- can be compared with other carboxamidine derivatives:
Benzenecarboximidamide: Lacks the 2-oxopropyl group, leading to different reactivity and applications.
4-(Methylsulfonyl)benzenecarboximidamide: Contains a methylsulfonyl group instead of the 2-oxopropyl group, resulting in different chemical properties and biological activities.
Similar Compounds
- Benzenecarboximidamide
- 4-(Methylsulfonyl)benzenecarboximidamide
- 2,5-Bis(4-amidinophenyl)furan
- 2-Formamido-N1-(5-phospho-D-ribosyl)acetamidine
Propriétés
Numéro CAS |
60925-51-1 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-(2-oxopropyl)benzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-8-2-4-9(5-3-8)10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
Clé InChI |
KQDVOAFSTVCSKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=C(C=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)

![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)



![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)





![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
